molecular formula C13H14Cl2O2 B14379266 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane CAS No. 89995-61-9

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane

Cat. No.: B14379266
CAS No.: 89995-61-9
M. Wt: 273.15 g/mol
InChI Key: OYFNHSKGHHJTJC-UHFFFAOYSA-N
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Description

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dichloroethylidene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the reaction of 1,2-dichloroethane with appropriate precursors under controlled conditions. One common method involves the use of a base to facilitate the formation of the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.

    Solvent: Organic solvents such as dichloromethane or toluene.

    Catalysts: Acidic or basic catalysts to promote the ring formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision in the addition of reagents and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as ethanol, methanol, and acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloroethane: A simpler compound with similar dichloroethylidene functionality.

    4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the dichloroethylidene group but shares the dioxolane ring structure.

    1,2-Dichloroethylene: An isomeric form with different spatial arrangement of chlorine atoms.

Uniqueness

5-(1,2-Dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane is unique due to its combination of the dioxolane ring with dichloroethylidene and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

89995-61-9

Molecular Formula

C13H14Cl2O2

Molecular Weight

273.15 g/mol

IUPAC Name

5-(1,2-dichloroethylidene)-4,4-dimethyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C13H14Cl2O2/c1-13(2)11(10(15)8-14)16-12(17-13)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3

InChI Key

OYFNHSKGHHJTJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(CCl)Cl)OC(O1)C2=CC=CC=C2)C

Origin of Product

United States

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